![molecular formula C24H26N4O3 B2726063 3,4-dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899986-13-1](/img/structure/B2726063.png)
3,4-dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Scientific Research Applications
Development of Antineoplastic Agents
Research has demonstrated the potential of compounds structurally related to 3,4-Dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide in acting as candidate antineoplastic agents. For example, certain compounds have shown excellent cytotoxic properties and are considered more potent than contemporary anticancer drugs due to their greater tumor-selective toxicity and ability to modulate multi-drug resistance (Hossain et al., 2020).
Tuberculosis Treatment
In the realm of infectious diseases, derivatives with structural similarities have been explored for the treatment of tuberculosis (TB). Macozinone, a compound undergoing clinical studies, targets decaprenylphosphoryl ribose oxidase (DprE1), a key enzyme in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis, showcasing the compound's promising development towards efficient TB drug regimens (Makarov & Mikušová, 2020).
Diabetes Mellitus Treatment
For metabolic disorders like type 2 diabetes mellitus (T2DM), research on dipeptidyl peptidase IV (DPP IV) inhibitors, which include various chemical groups such as piperidines and piperazines, highlights the ongoing efforts to find new therapeutic agents. These inhibitors work by preventing the inactivation of incretin molecules, thereby promoting insulin secretion and offering a validated target for T2DM treatment (Mendieta et al., 2011).
CNS Acting Drugs
In the search for novel CNS acting drugs, functional chemical groups present in compounds like this compound have been identified as potential lead molecules. These groups include heterocycles with nitrogen, sulfur, and oxygen, which form the largest class of organic compounds with CNS activity, ranging from antidepressant to anticonvulsant effects (Saganuwan, 2017).
Anti-HIV and Antitumor Activities
The exploration of coumarins, with structural features akin to those in the query compound, for their antitumor, anti-inflammation, and anti-HIV effects, exemplifies the potential for developing new therapeutic agents. Structural modifications of these molecules can lead to customized drugs to prevent systemic side effects (Zhu & Jiang, 2018).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
properties
IUPAC Name |
3,4-dimethoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-30-21-12-8-18(16-22(21)31-2)24(29)25-19-9-6-17(7-10-19)20-11-13-23(27-26-20)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHLXYVMVNARGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.